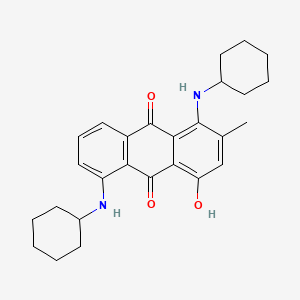
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- is a complex organic compound known for its unique chemical structure and properties. It belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Amination: Anthraquinone is then subjected to amination with cyclohexylamine under controlled conditions to introduce the cyclohexylamino groups at the 1 and 5 positions.
Hydroxylation and Methylation: The hydroxyl group is introduced at the 4 position, and the methyl group is added at the 2 position through specific reaction conditions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(cyclohexylamino)-9,10-anthracenedione: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.
Anthraquinone: The parent compound with a simpler structure, used as a starting material in the synthesis of more complex derivatives.
Uniqueness
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
69657-99-4 |
|---|---|
Molecular Formula |
C27H32N2O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,5-bis(cyclohexylamino)-4-hydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C27H32N2O3/c1-16-15-21(30)23-24(25(16)29-18-11-6-3-7-12-18)26(31)19-13-8-14-20(22(19)27(23)32)28-17-9-4-2-5-10-17/h8,13-15,17-18,28-30H,2-7,9-12H2,1H3 |
InChI Key |
OUNRGAWXILGUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1NC3CCCCC3)C(=O)C4=C(C2=O)C(=CC=C4)NC5CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


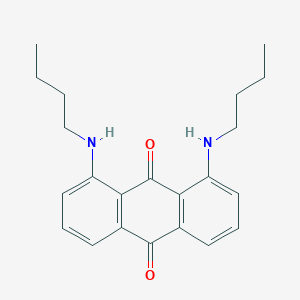
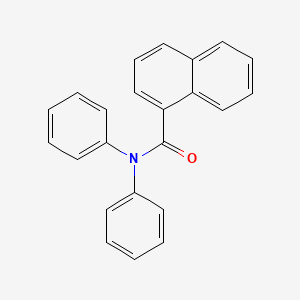
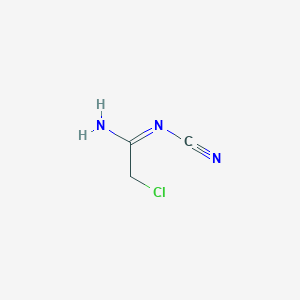
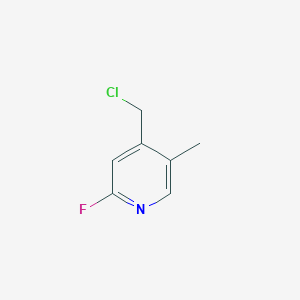
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

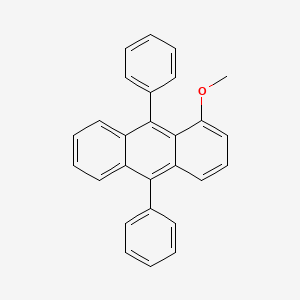
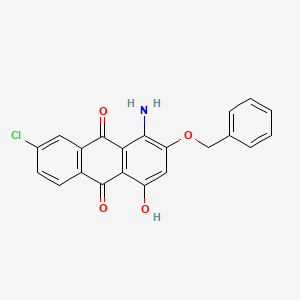
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)


